molecular formula C18H19N3O2S3 B2754186 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1170814-90-0

2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No.: B2754186
CAS No.: 1170814-90-0
M. Wt: 405.55
InChI Key: WFOLCBZZVSGLHL-UHFFFAOYSA-N
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Description

2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a piperazine moiety substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving appropriate reagents such as thioamides and α-haloketones.

    Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions. The phenylsulfonyl group is typically added to the piperazine ring via sulfonylation using reagents like phenylsulfonyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with the thiazole ring, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(phenyl)thiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(pyridin-2-yl)thiazole: Contains a pyridine ring instead of a thiophene ring.

    2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole: Features a furan ring in place of the thiophene ring.

Uniqueness

The uniqueness of 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole lies in its combination of a thiazole ring with a thiophene ring and a phenylsulfonyl-substituted piperazine. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S3/c22-26(23,15-5-2-1-3-6-15)21-10-8-20(9-11-21)13-18-19-16(14-25-18)17-7-4-12-24-17/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOLCBZZVSGLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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